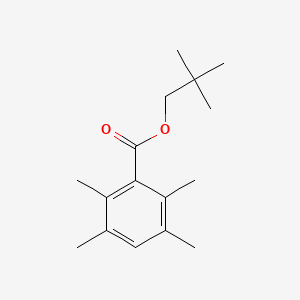

Neopentyl 2,3,5,6-tetramethylbenzoate

Description

Contextualization of Highly Substituted Benzoate (B1203000) Esters in Contemporary Organic Synthesis

Highly substituted benzoate esters are a class of organic compounds that play a crucial role in various chemical applications, from the synthesis of pharmaceuticals to the development of new materials. numberanalytics.com The synthesis of these esters, particularly those with bulky substituents on both the carboxylic acid and alcohol moieties, presents a considerable challenge in organic synthesis. researchgate.net Traditional esterification methods often prove inefficient due to the steric hindrance around the reactive centers. researchgate.net

To address these challenges, specialized synthetic methodologies have been developed. The Steglich and Yamaguchi esterifications, for instance, are prominent examples of reactions designed to facilitate the formation of esters from sterically hindered carboxylic acids and alcohols. acs.org These methods typically involve the use of specific coupling agents and catalysts to overcome the high activation barriers associated with these transformations. The ongoing development of more efficient and environmentally benign catalysts and reaction conditions for the synthesis of hindered esters remains an active area of research. epa.gov

Significance of Steric and Electronic Effects from Neopentyl and Tetramethyl Substituents on Molecular Architecture and Reactivity

The molecular structure of neopentyl 2,3,5,6-tetramethylbenzoate is defined by two key features: the bulky neopentyl group attached to the ester oxygen and the four methyl groups on the benzene (B151609) ring.

Steric Effects: The neopentyl group, with its quaternary carbon adjacent to the methylene (B1212753) group, creates significant steric bulk. masterorganicchemistry.com This steric hindrance profoundly impacts the reactivity of the ester. For instance, neopentyl esters are known to be highly resistant to hydrolysis under both acidic and basic conditions. acs.orgfigshare.com The bulky nature of this group effectively shields the electrophilic carbonyl carbon from nucleophilic attack, a principle that is fundamental to understanding its chemical stability. masterorganicchemistry.com The four methyl groups on the benzoate portion further contribute to the steric crowding around the reactive center.

Electronic Effects: The four methyl groups on the benzene ring exert a collective electron-donating inductive effect. numberanalytics.comlibretexts.org This effect increases the electron density on the aromatic ring. In the context of the ester's reactivity, this electron donation can slightly decrease the electrophilicity of the carbonyl carbon, although this electronic effect is generally overshadowed by the dominant steric effects. In electrophilic aromatic substitution reactions, these electron-donating groups would activate the ring, but the steric hindrance from the methyl groups themselves would heavily influence the regioselectivity of any such reaction. msu.edu

The combination of these steric and electronic factors makes this compound an intriguing molecule for studying the limits of chemical reactivity and the subtle balance between these opposing effects.

Current Research Gaps and Motivations for In-Depth Investigation of this compound

Despite the general understanding of sterically hindered esters, specific research focusing on this compound is limited. This presents several research gaps and motivations for its detailed investigation:

Quantitative Reactivity Data: There is a lack of precise kinetic data for the hydrolysis and other reactions of this specific ester. Such data would be invaluable for quantitatively assessing the combined steric and electronic effects of the neopentyl and tetramethylphenyl groups.

Novel Synthetic Applications: The extreme stability of this ester could be harnessed in the development of robust protecting groups for carboxylic acids in complex total synthesis projects where harsh conditions are required for other transformations.

Materials Science: The bulky and rigid structure of this compound could lend itself to applications in materials science, for example, as a component in the design of novel polymers or liquid crystals with specific physical properties.

Mechanistic Studies: A detailed study of the synthesis and reactions of this compound could provide deeper insights into the mechanisms of esterification and hydrolysis involving highly congested transition states.

The exploration of these areas would contribute significantly to the broader understanding of structure-reactivity relationships in organic chemistry.

Overview of Research Objectives and Scope for Comprehensive Academic Inquiry

A comprehensive academic inquiry into this compound would encompass several key objectives:

Development of an Optimized Synthesis: To design and optimize a high-yielding and scalable synthetic route to this compound, potentially exploring various modern coupling reagents and catalytic systems.

Physicochemical Characterization: To thoroughly characterize the compound using a range of spectroscopic and analytical techniques to establish a complete profile of its physical and chemical properties.

Kinetic and Mechanistic Studies: To conduct detailed kinetic studies of its hydrolysis under a variety of conditions to quantify its reactivity and elucidate the reaction mechanisms.

Exploration of Potential Applications: To investigate its potential use as a robust protecting group in organic synthesis and to explore its utility as a building block in the synthesis of novel materials.

The scope of such research would be to provide a foundational body of knowledge on this specific and highly hindered ester, thereby filling a gap in the current chemical literature and providing a valuable resource for future studies in physical organic chemistry and synthetic methodology.

Data Tables

Table 1: Physicochemical Properties of Starting Materials

| Compound Name | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) |

| Neopentyl alcohol | 2,2-dimethylpropan-1-ol | C₅H₁₂O | 88.15 |

| 2,3,5,6-Tetramethylbenzoic acid | 2,3,5,6-Tetramethylbenzoic acid | C₁₁H₁₄O₂ | 178.23 |

Table 2: Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₆H₂₄O₂ |

| Molar Mass | 248.36 g/mol |

| CAS Number | 7499-55-0 |

Structure

3D Structure

Properties

CAS No. |

7499-55-0 |

|---|---|

Molecular Formula |

C16H24O2 |

Molecular Weight |

248.36 g/mol |

IUPAC Name |

2,2-dimethylpropyl 2,3,5,6-tetramethylbenzoate |

InChI |

InChI=1S/C16H24O2/c1-10-8-11(2)13(4)14(12(10)3)15(17)18-9-16(5,6)7/h8H,9H2,1-7H3 |

InChI Key |

WVOJUBWOSLBWCW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1C)C(=O)OCC(C)(C)C)C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Neopentyl 2,3,5,6 Tetramethylbenzoate

Optimized Esterification Pathways for Benzoate (B1203000) Synthesis

The formation of the ester linkage in neopentyl 2,3,5,6-tetramethylbenzoate is significantly hindered by the bulky nature of both the neopentyl alcohol and the 2,3,5,6-tetramethylbenzoyl moiety. Consequently, traditional esterification methods often prove inefficient, necessitating the development of optimized pathways.

Direct Esterification of 2,3,5,6-Tetramethylbenzoic Acid with Neopentanol: Mechanistic and Catalytic Enhancements

Direct esterification, the reaction of a carboxylic acid with an alcohol, is a fundamental approach to ester synthesis. uwlax.eduijsdr.org For sterically demanding substrates such as 2,3,5,6-tetramethylbenzoic acid and neopentanol, the reaction kinetics are typically slow. To overcome this, specific catalytic systems and reaction conditions are paramount.

The mechanism of acid-catalyzed esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of water yield the ester. However, the steric bulk around the carboxylic acid and the secondary nature of neopentanol impede the nucleophilic attack and the formation of the tetrahedral intermediate.

To enhance the reaction rate, various catalysts can be employed. While traditional mineral acids like sulfuric acid can be used, they may lead to side reactions under harsh conditions. ijsdr.org More sophisticated catalysts, such as Lewis acids or the use of activating agents, are often more effective. For instance, the use of diethyl chlorophosphate can act as an activating agent for the carboxylic acid, facilitating the esterification process under milder conditions. researchgate.net

| Catalyst/Activator | Potential Advantages for Hindered Esterification |

| Strong Mineral Acids (e.g., H₂SO₄) | Readily available and inexpensive. |

| Lewis Acids (e.g., Sc(OTf)₃, TiCl₄) | Can offer higher selectivity and milder reaction conditions. |

| Carbodiimides (e.g., DCC, EDC) | Facilitate esterification at room temperature by forming a highly reactive O-acylisourea intermediate. |

| Activating Agents (e.g., Diethyl Chlorophosphate) | Can convert the carboxylic acid into a more reactive intermediate, such as a mixed anhydride. researchgate.net |

Transesterification Strategies: Catalyst Selection and Alkoxy Group Exchange Mechanisms

Transesterification, the conversion of one ester to another by reaction with an alcohol, offers an alternative route. In this case, a more reactive, less hindered ester of 2,3,5,6-tetramethylbenzoic acid (e.g., the methyl or ethyl ester) could be reacted with neopentanol in the presence of a suitable catalyst.

The mechanism involves the nucleophilic attack of neopentanol on the carbonyl carbon of the starting ester, leading to a tetrahedral intermediate. The departure of the original alkoxy group (e.g., methoxy (B1213986) or ethoxy) yields the desired neopentyl ester. The equilibrium of this reaction can be driven towards the product by using a large excess of neopentanol or by removing the lower-boiling alcohol byproduct.

Catalyst selection is critical for promoting this alkoxy group exchange. Both acid and base catalysts can be utilized. For sterically hindered systems, catalysts that can operate under neutral and mild conditions, such as certain organometallic compounds or enzymes (lipases), may be particularly advantageous to avoid side reactions.

| Catalyst Type | Example | Mechanism of Action |

| Acid Catalysts | p-Toluenesulfonic acid (p-TSA) | Protonates the carbonyl oxygen, increasing electrophilicity. |

| Base Catalysts | Sodium methoxide (B1231860) (NaOMe) | Generates the neopentoxide, a stronger nucleophile. |

| Organometallic Catalysts | Distannoxane catalysts | Can facilitate transesterification under neutral conditions. |

| Enzymatic Catalysts | Lipases | Offer high selectivity and mild reaction conditions, potentially overcoming steric hindrance. |

Exploration of Alternative Synthetic Routes

Beyond traditional esterification, other synthetic strategies can be envisioned for the construction of this compound, particularly those involving the formation of key bonds through different chemical transformations.

Investigating C-C Bond Forming Reactions for Fragment Coupling

The synthesis of this compound can be viewed as the coupling of two fragments: the neopentyl group and the 2,3,5,6-tetramethylbenzoyl group. While esterification is the most direct method for this, other C-C bond-forming reactions could theoretically be employed to construct a precursor that is then converted to the final ester. sigmaaldrich.comorganic-chemistry.org

For instance, a Friedel-Crafts acylation of a suitable neopentyl-substituted aromatic ring with a derivative of 2,3,5,6-tetramethylbenzoic acid is a theoretical possibility, although likely impractical due to steric hindrance and potential rearrangements of the neopentyl group. More contemporary cross-coupling reactions could also be considered at a conceptual level, but their application to the direct formation of this specific ester bond is not established. illinois.edu

Green Chemistry Principles in Synthetic Design and Optimization

The principles of green chemistry aim to design chemical processes that are environmentally benign. uwlax.eduegrassbcollege.ac.in These principles can be applied to the synthesis of this compound to improve its sustainability.

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Direct esterification with the removal of water is an example of a reaction with high atom economy.

Use of Safer Solvents and Auxiliaries: Minimizing or eliminating the use of hazardous solvents. Solvent-free reactions or the use of greener solvents like ionic liquids or supercritical fluids could be explored.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Microwave-assisted synthesis has been shown to accelerate esterification reactions, often leading to shorter reaction times and reduced energy usage. ijsdr.org

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents. The use of recyclable heterogeneous catalysts can also simplify purification and reduce waste. acs.org

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Prevention of Waste | Optimizing reaction conditions to maximize yield and minimize byproducts. |

| Catalysis | Utilizing recyclable solid acid or base catalysts for esterification or transesterification. acs.org |

| Benign Solvents | Exploring solvent-free conditions or the use of bioderived solvents. |

| Energy Efficiency | Investigating microwave-assisted heating to reduce reaction times and energy consumption. uwlax.eduijsdr.org |

Solvent-Free and Catalyst-Free Approaches

The elimination of solvents and catalysts in chemical reactions is a cornerstone of green chemistry, aiming to reduce waste and the use of hazardous substances.

Solvent-Free Synthesis:

Conventional esterification reactions are often carried out in organic solvents. A solvent-free approach, such as mechanochemical synthesis using a ball mill, offers a significant environmental advantage. mdpi.com This technique involves the direct grinding of the solid reactants, 2,3,5,6-tetramethylbenzoic acid and a suitable neopentyl-containing precursor, to induce a chemical reaction. This method can lead to high yields in a much shorter reaction time compared to traditional solvent-based methods. mdpi.com

Another approach to minimize solvent use is to utilize one of the reactants in excess to act as the solvent. sparkl.me For the synthesis of this compound, using a large excess of neopentyl alcohol could serve this purpose, driving the reaction forward while eliminating the need for an additional solvent.

Catalyst-Free Synthesis:

While Fischer esterification typically relies on acid catalysts like sulfuric acid, research into catalyst-free methods is gaining traction. nrochemistry.comnumberanalytics.com One strategy involves conducting the reaction under high-temperature and high-pressure conditions, which can be sufficient to promote the reaction without a catalyst. Furthermore, certain reaction-promoting agents can be used that are not traditional catalysts but facilitate the reaction and are consumed in the process, though this can impact atom economy. jst.go.jp The development of inherently reactive starting materials can also circumvent the need for a catalyst.

Atom Economy and Reaction Efficiency Maximization

Atom Economy:

Atom economy is a measure of the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the desired product. wikipedia.orgjocpr.com The ideal atom economy is 100%, meaning all reactant atoms are found in the final product. wikipedia.org Addition and rearrangement reactions are often cited as having high atom economy. buecher.de

For the synthesis of this compound via the esterification of 2,3,5,6-tetramethylbenzoic acid and neopentyl alcohol, the primary byproduct is water. nrochemistry.com The atom economy can be calculated as follows:

Representative Atom Economy Calculation for the Synthesis of this compound

| Reactant | Molecular Formula | Molar Mass ( g/mol ) |

| 2,3,5,6-tetramethylbenzoic acid | C₁₁H₁₄O₂ | 178.23 |

| Neopentyl alcohol | C₅H₁₂O | 88.15 |

| Product | Molecular Formula | Molar Mass ( g/mol ) |

| This compound | C₁₆H₂₄O₂ | 248.36 |

| Water | H₂O | 18.02 |

Atom Economy = (Molecular Mass of Desired Product / Sum of Molecular Masses of all Reactants) x 100

Atom Economy = (248.36 / (178.23 + 88.15)) x 100 ≈ 93.2%

This table illustrates a high, but not perfect, atom economy due to the formation of water as a byproduct.

Reaction Efficiency Maximization:

Maximizing the yield of this compound involves several strategies to push the reaction equilibrium towards the product side. umass.edu

Use of Excess Reactant: Employing a significant excess of one of the reactants, such as a 10-fold excess of neopentyl alcohol, can dramatically increase the yield of the ester. masterorganicchemistry.com

Removal of Water: Since water is a byproduct of the esterification, its continuous removal from the reaction mixture will drive the equilibrium towards the formation of the ester. umass.edu A common laboratory and industrial technique for this is the use of a Dean-Stark apparatus. masterorganicchemistry.com

Temperature Control: Optimizing the reaction temperature can increase the reaction rate. researchgate.net However, excessively high temperatures could lead to the degradation of reactants or products. numberanalytics.com

The following table provides a hypothetical comparison of different reaction conditions and their impact on the yield of this compound.

Hypothetical Reaction Conditions and Yields for this compound Synthesis

| Condition | Reactant Ratio (Acid:Alcohol) | Catalyst | Water Removal | Hypothetical Yield |

| Standard | 1:1 | H₂SO₄ | No | ~65% |

| Excess Alcohol | 1:10 | H₂SO₄ | No | ~97% |

| Water Removal | 1:1 | H₂SO₄ | Yes (Dean-Stark) | >95% |

| Solvent-Free (Mechanochemical) | 1:1 | None | N/A | High |

| High Temp/Pressure | 1:1 | None | In Situ Removal | Moderate to High |

Mechanistic Investigations of Chemical Reactivity and Transformations

Hydrolytic Stability and Mechanism

The hydrolysis of esters can proceed through several mechanisms, with the operative pathway being highly dependent on the reaction conditions (acidic or basic catalysis) and the structure of the ester. For Neopentyl 2,3,5,6-tetramethylbenzoate, the extreme steric hindrance around the carbonyl group and the neopentyl group makes hydrolysis exceptionally challenging compared to less hindered esters.

Acid-Catalyzed Hydrolysis: Kinetics and Steric Hindrance Effects

Acid-catalyzed ester hydrolysis typically proceeds via the AAC2 mechanism, which involves a bimolecular attack of water on the protonated carbonyl carbon. However, for highly sterically hindered esters, an alternative unimolecular pathway, the AAL1 mechanism, involving the formation of a carbocation from the alcohol moiety, can become competitive or even dominant.

The 2,3,5,6-tetramethylbenzoyl group creates a sterically shielded environment around the carbonyl carbon, significantly retarding the rate of the AAC2 pathway. Studies on the hydrolysis of methyl 2,6-dimethylbenzoate (B1233830), a close analogue, in sulfuric acid have shown that increasing methyl substitution on the benzene (B151609) ring leads to a shift from the AAC2 to the AAC1 mechanism (acyl-oxygen cleavage to form an acylium ion) at lower acidities. cdnsciencepub.com This shift is driven by the release of steric strain in the transition state of the AAC1 process.

Given the four methyl groups flanking the ester linkage in this compound, the AAC2 mechanism is expected to be extremely slow. The AAL1 mechanism, involving the formation of the neopentyl carbocation, is also disfavored. The neopentyl group is a primary alkyl group, and the formation of a primary carbocation is energetically unfavorable. While rearrangement to a more stable tertiary carbocation can occur, the initial formation of the primary carbocation presents a significant activation barrier.

Therefore, the acid-catalyzed hydrolysis of this compound is predicted to be exceptionally slow under typical conditions, likely proceeding through a sluggish AAL1 mechanism due to the severe steric hindrance at the acyl group, which impedes the more common AAC2 pathway.

Table 1: Activation Parameters for Acid-Catalyzed Hydrolysis of Sterically Hindered Benzoate (B1203000) Esters

| Ester | Mechanism | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

|---|---|---|---|

| Methyl benzoate | AAC2 | 21.5 | -23.7 |

| Methyl o-toluate | AAC2 | 22.1 | -21.4 |

| Methyl 2,6-dimethylbenzoate | AAC1 | 29.5 | +12.1 |

Data adapted from a study on hydrolysis in sulfuric acid. The values for Methyl 2,6-dimethylbenzoate illustrate the high enthalpy and positive entropy of activation characteristic of a shift to a unimolecular mechanism driven by steric hindrance. cdnsciencepub.com

Base-Catalyzed Hydrolysis: Reaction Order and Rate-Limiting Steps

Base-catalyzed ester hydrolysis (saponification) typically follows a BAC2 mechanism, which is a second-order reaction involving the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The rate of this reaction is highly sensitive to steric hindrance. chemrxiv.org For this compound, the attack of the hydroxide ion at the carbonyl carbon is severely impeded by the four methyl groups on the aromatic ring.

Research on the hydrolysis of other sterically hindered esters has shown that they are remarkably resistant to saponification under standard conditions. researchgate.net For instance, the hydrolysis of methyl 2,4,6-trimethylbenzoate (B1236764) requires high temperatures or specialized conditions to proceed at a reasonable rate. The rate-limiting step in the BAC2 mechanism is the formation of the tetrahedral intermediate, and the energy of this transition state is significantly increased by steric crowding.

An alternative mechanism, BAL2, involving a bimolecular nucleophilic attack on the alkyl carbon (the neopentyl group in this case), is generally not observed for esters unless the alkyl group is exceptionally reactive (e.g., methyl) and the acyl portion is extremely hindered. Given that the neopentyl group is notoriously unreactive in SN2 reactions due to steric hindrance, the BAL2 pathway is highly improbable.

Consequently, the base-catalyzed hydrolysis of this compound is expected to be extremely slow, following second-order kinetics under conditions where the BAC2 mechanism can be forced to occur. The rate would be first-order with respect to the ester and first-order with respect to the hydroxide ion.

Transesterification Reactivity and Equilibrium Dynamics

Transesterification, the conversion of one ester to another by reaction with an alcohol, is also profoundly affected by the steric properties of this compound.

Influence of Steric Hindrance from Neopentyl and Tetramethyl Groups on Reaction Rates

Kinetic studies on the esterification of neopentyl glycol have shown that the formation of the monoester is significantly faster than the subsequent formation of the diester, highlighting the impact of increasing steric hindrance on the reaction rate. vtt.fi By analogy, the transesterification of this compound with a less hindered alcohol would be expected to be a very slow process. The equilibrium of the reaction could be shifted towards the products by using a large excess of the new alcohol, but the time to reach equilibrium would likely be very long.

Catalyst Specificity and Efficiency in Transesterification Protocols

The choice of catalyst is crucial for promoting the transesterification of sterically hindered esters. While strong Brønsted acids (like sulfuric acid) or strong bases (like sodium methoxide) are common catalysts, their effectiveness can be limited by the steric barriers of the substrate.

For highly hindered esters, Lewis acid catalysts may offer an alternative. Lewis acids activate the ester by coordinating to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. preprints.orgresearchgate.net Catalysts with tunable Lewis acidity, such as certain metal complexes, could potentially be more effective than traditional Brønsted acids or bases for promoting the transesterification of a molecule as hindered as this compound. However, even with an optimized catalyst, the reaction rates are expected to remain low due to the inherent steric constraints of the substrate. Some studies suggest that for certain transesterification reactions, Lewis acid sites are more active than Brønsted acid sites. researchgate.net

Nucleophilic Substitution Reactions Involving the Neopentyl Moiety

The neopentyl group is well-known for its extreme lack of reactivity in bimolecular nucleophilic substitution (SN2) reactions. masterorganicchemistry.com This is a direct consequence of the steric hindrance created by the tertiary butyl group attached to the primary carbon bearing the leaving group. This steric bulk makes it virtually impossible for a nucleophile to perform a backside attack.

Table 2: Relative Rates of SN2 Reactions for Various Alkyl Bromides

| Alkyl Bromide | Relative Rate |

|---|---|

| Methyl bromide | 1 |

| Ethyl bromide | 3.3 x 10-2 |

| Propyl bromide | 1.3 x 10-2 |

| Neopentyl bromide | 3.3 x 10-7 |

This table illustrates the dramatic decrease in SN2 reaction rate with increasing steric hindrance. The rate for neopentyl bromide is approximately 3 million times slower than for methyl bromide. youtube.com

Unimolecular nucleophilic substitution (SN1) reactions are also slow for neopentyl systems. quora.com The SN1 mechanism proceeds through a carbocation intermediate. The departure of the leaving group from a neopentyl substrate would form a primary carbocation, which is highly unstable. Although this primary carbocation can rearrange via a 1,2-methyl shift to form a more stable tertiary carbocation, the high activation energy required for the initial formation of the primary carbocation makes the SN1 pathway very slow as well. youtube.com

Therefore, any reaction that requires nucleophilic substitution on the neopentyl carbon of this compound would be exceptionally difficult to achieve.

Electrophilic Aromatic Substitution on the Tetramethylbenzoate Ring

Electrophilic aromatic substitution (EAS) on the 2,3,5,6-tetramethylbenzoate ring of the title compound is governed by the combined electronic effects of the four methyl groups and the neopentyl ester group.

Activating/Deactivating Effects:

Methyl Groups (CH₃): Alkyl groups are classified as activating groups. masterorganicchemistry.comyoutube.com They donate electron density to the aromatic ring through an inductive effect and hyperconjugation. This increases the nucleophilicity of the benzene ring, making it more reactive towards electrophiles than unsubstituted benzene. chadsprep.comlibretexts.org Therefore, the four methyl groups strongly activate the ring towards EAS.

Ester Group (-COOR): An ester group is a deactivating group. masterorganicchemistry.comlibretexts.org The carbonyl carbon is electron-poor due to the adjacent electronegative oxygen atom. This electron density is withdrawn from the aromatic ring through a resonance effect (a pi-acceptor) and an inductive effect. youtube.comlibretexts.org This withdrawal of electron density makes the ring less nucleophilic and thus less reactive towards electrophiles. chadsprep.com

In this compound, these opposing effects are at play. However, the cumulative activating effect of four methyl groups is substantial and is expected to outweigh the deactivating effect of the single ester group, rendering the ring as a whole activated towards EAS compared to benzene.

Regioselectivity (Directing Effects):

Methyl Groups: As activating groups, methyl substituents are ortho, para-directors. youtube.comyoutube.com They stabilize the cationic Wheland intermediate (arenium ion) when the electrophile adds to the positions ortho or para to them.

Ester Group: As a deactivating group, the ester substituent is a meta-director. chadsprep.comlibretexts.org It destabilizes the arenium ion when attack occurs at the ortho and para positions, making the meta position the least deactivated and therefore the preferred site of attack. rsc.org

In the 2,3,5,6-tetramethylbenzoate ring, all the unsubstituted positions are equivalent due to symmetry. The only available position for a standard EAS reaction is the carbon at position 4. This position is meta to the methyl groups at C-3 and C-5 and ortho to the methyl groups at C-2 and C-6. Crucially, it is also para to the deactivating ester group. Given that activating groups generally control the regioselectivity, the powerful combined directing effect of the four methyl groups would strongly favor substitution at the only available C-4 position.

| Substituent | Electronic Effect | Ring Reactivity | Directing Effect |

|---|---|---|---|

| -CH₃ (Methyl) | Electron-donating (Inductive, Hyperconjugation) | Activating | Ortho, Para |

| -COOR (Ester) | Electron-withdrawing (Resonance, Inductive) | Deactivating | Meta |

Ipso-substitution is an electrophilic aromatic substitution reaction where the attack occurs at a position already occupied by a non-hydrogen substituent. govtpgcdatia.ac.inwikipedia.org In the case of this compound, the positions occupied by the methyl groups (C-2, C-3, C-5, C-6) and the ester group (C-1) are all potential sites for ipso attack.

For an ipso attack to be a viable pathway, the substituent being replaced (the leaving group, or "electrofuge") must be able to depart. wikipedia.org Tertiary alkyl groups, such as a t-butyl group, can be displaced during certain EAS reactions like nitration or Friedel-Crafts alkylation. wikipedia.org While methyl groups are less prone to leaving than tertiary alkyl groups, ipso attack at these positions cannot be entirely ruled out under harsh reaction conditions, which could potentially lead to the replacement of a methyl group by the incoming electrophile.

More significantly, the carboxylate group (or its precursor) can act as a leaving group in certain EAS reactions, a process known as ipso-decarboxylation. This is particularly noted in reactions like the nitration of salicylic (B10762653) acid. wikipedia.orgstackexchange.com Therefore, an electrophilic attack at the C-1 position of the tetramethylbenzoate ring, leading to the displacement of the entire neopentyl carboxylate group (as CO₂ and a neopentyl cation fragment under certain conditions), is a plausible side reaction. The viability of this pathway depends on the specific electrophile and reaction conditions. stackexchange.com

Rearrangement Processes and Their Mechanistic Elucidation

A defining characteristic of the neopentyl group's reactivity is its propensity to undergo rearrangement in reactions involving carbocation intermediates. vedantu.comyoutube.com This is a direct consequence of the instability of the initially formed primary carbocation.

The mechanism for this rearrangement is a Wagner-Meerwein rearrangement, specifically a 1,2-alkyl shift. When the leaving group departs from the neopentyl system during an SN1 reaction (e.g., hydrolysis of this compound), a primary carbocation is generated. stackexchange.commsu.edu This species is highly unstable. youtube.com To achieve a more stable electronic configuration, a methyl group from the adjacent quaternary carbon shifts with its pair of bonding electrons to the electron-deficient primary carbon. youtube.commsu.edu

This process occurs through a bridged-ion transition state and results in the formation of a stable tertiary carbocation (the tert-amyl or 1,1-dimethylpropyl cation). masterorganicchemistry.commsu.edu This rearranged carbocation is then rapidly trapped by a nucleophile present in the reaction mixture. youtube.com For example, the hydrolysis of a neopentyl substrate does not yield neopentyl alcohol but instead produces 2-methyl-2-butanol. msu.edu This rearrangement is so favorable that it is often considered to be concerted with the departure of the leaving group, meaning a discrete primary carbocation may not even fully form. lookchem.comacs.org

This strong tendency to rearrange means that any reaction of this compound that proceeds via cleavage of the ester's alkyl-oxygen bond under SN1 conditions will invariably lead to products derived from the rearranged tertiary carbocation, not the original neopentyl structure.

Pinacol-Type Rearrangements and Wagner-Meerwein Shifts (if applicable)

Pinacol-type rearrangements are classic organic reactions involving the transformation of 1,2-diols to carbonyl compounds through a carbocation intermediate, often accompanied by a 1,2-alkyl or aryl shift. Similarly, Wagner-Meerwein shifts describe the rearrangement of a carbocation to a more stable carbocation via a 1,2-hydride, alkyl, or aryl shift. These rearrangements are particularly prevalent in systems that can form a sterically hindered and unstable carbocation that can then rearrange to a more stable one.

The neopentyl moiety, (CH₃)₃CCH₂-, is a classic substrate for Wagner-Meerwein rearrangements. The formation of a primary carbocation on the neopentyl group is highly unfavorable. Should such a carbocation be generated, for instance, through the departure of a leaving group, it would be expected to undergo a rapid 1,2-methyl shift to form a more stable tertiary carbocation.

However, for this compound to undergo a classical Pinacol or Wagner-Meerwein rearrangement, a reaction would need to be initiated that generates a carbocation at a suitable position. For a Pinacol-type rearrangement to be applicable, the parent structure would need to be a 1,2-diol, which is not the case for the title compound. For a Wagner-Meerwein shift to occur on the neopentyl group, a reaction would typically need to be initiated at the ester linkage, leading to the formation of a neopentyl cation.

Extensive searches of chemical databases and scholarly articles have yielded no specific studies detailing such rearrangements for this compound. Without experimental data, any proposed mechanistic pathway would be purely speculative.

Catalytic and Organocatalytic Transformations of the Compound

The application of catalysts and organocatalysts to transform this compound is another area where documented research is lacking. The significant steric hindrance presented by both the neopentyl group and the tetramethyl-substituted benzene ring would likely pose a considerable challenge for many catalytic systems.

Catalytic transformations often rely on the coordination of the substrate to a metal center or the interaction with the active site of an organocatalyst. The bulky nature of this compound could impede such interactions, rendering many standard catalytic procedures ineffective or requiring highly specialized and reactive catalysts.

Research into the catalytic functionalization of sterically hindered esters is an active area of organic chemistry. However, no studies have been found that specifically utilize this compound as a substrate. Therefore, no data on reaction conditions, catalyst efficiency, or product distribution can be provided.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No data available.

No data available.

No data available.

Vibrational Spectroscopy

No data available.

No data available.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is an indispensable tool for the precise determination of a molecule's mass, which in turn allows for the confident verification of its elemental composition.

The theoretical monoisotopic mass of Neopentyl 2,3,5,6-tetramethylbenzoate has been calculated as 248.17763 g/mol . researchgate.net In a typical HRMS experiment, the compound would be ionized, commonly using a soft ionization technique such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), to produce the protonated molecule [M+H]+. The mass-to-charge ratio (m/z) of this ion is then measured with high accuracy.

Experimental determination via HRMS is expected to yield a mass value that is in very close agreement with the calculated theoretical mass. The high resolution of the instrument allows for the differentiation of ions with very similar nominal masses, thereby providing strong evidence for the elemental formula C16H24O2. The verification is typically reported as a mass error, usually in parts per million (ppm), between the measured and theoretical mass. A low mass error provides high confidence in the assigned elemental composition.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C16H24O2 |

| Theoretical Monoisotopic Mass | 248.17763 g/mol |

| Ionization Mode (Anticipated) | ESI or APCI |

| Adduct (Anticipated) | [M+H]+ |

| Theoretical m/z of [M+H]+ | 249.18544 |

| Experimentally Determined m/z | Data not available in literature |

| Mass Error (ppm) | Data not available in literature |

This table is based on theoretical calculations and anticipated experimental outcomes, as specific experimental HRMS data is not publicly available.

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to further elucidate the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the precursor ion of interest (e.g., the protonated molecule of this compound at m/z 249.18544) is isolated and then subjected to collision-induced dissociation (CID). This process breaks the ion into smaller, characteristic fragment ions.

While specific experimental MS/MS data for this compound is not available in the reviewed literature, a predictive analysis of its fragmentation can be made based on its structure. The ester linkage is a likely site of initial fragmentation. Two primary fragmentation pathways are anticipated:

Loss of the neopentyl group: Cleavage of the C-O bond of the ester could result in the loss of a neutral neopentyl radical or neopentylene, leading to the formation of a protonated 2,3,5,6-tetramethylbenzoic acid ion.

Loss of the 2,3,5,6-tetramethylbenzoyl group: Alternatively, fragmentation could lead to the formation of a stable neopentyl cation.

The analysis of these fragment ions provides a "fingerprint" of the molecule, confirming the connectivity of the neopentyl and tetramethylbenzoyl moieties.

Table 2: Predicted Major Fragment Ions in MS/MS of this compound

| Predicted Fragment Ion | Proposed Structure | Theoretical m/z |

| Protonated 2,3,5,6-tetramethylbenzoic acid | [C11H14O2+H]+ | 179.10666 |

| Neopentyl cation | [C5H11]+ | 71.08553 |

This table represents predicted fragmentation patterns based on chemical principles, as specific experimental MS/MS data is not publicly available.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.

The primary chromophore in this compound is the substituted benzene (B151609) ring. Aromatic compounds typically exhibit characteristic absorption bands in the UV region of the electromagnetic spectrum. These absorptions are due to π → π* transitions of the electrons in the aromatic ring.

For this compound, it is anticipated that the UV-Vis spectrum would show absorption bands characteristic of a substituted benzene ring. The presence of the four methyl groups on the benzene ring, as well as the ester linkage, will influence the position and intensity of these absorption bands. While specific experimental data is not available, related aromatic esters show characteristic absorption patterns that can be used for analogical comparison.

The molar extinction coefficient (ε), also known as molar absorptivity, is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined experimentally using the Beer-Lambert law. The value of ε is a characteristic property of a compound under specific conditions (e.g., solvent and temperature).

Without experimental data, the molar extinction coefficient for this compound cannot be definitively stated. However, for the π → π* transitions in similar aromatic esters, the molar extinction coefficients are typically in the range of several thousand to tens of thousands of L·mol⁻¹·cm⁻¹. The exact value would need to be determined by preparing a solution of known concentration and measuring its absorbance at the wavelength of maximum absorption (λmax).

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the properties of organic molecules, offering a favorable balance between accuracy and computational cost. DFT calculations are central to understanding the geometry, stability, and reactivity of benzoate (B1203000) esters. nih.govscispace.com

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For Neopentyl 2,3,5,6-tetramethylbenzoate, a key area of investigation would be the conformational landscape arising from the rotation around the single bonds, particularly the C-O bond of the ester group and the bonds within the neopentyl moiety.

The significant steric hindrance imposed by the four methyl groups on the benzoate ring and the bulky tert-butyl group of the neopentyl ester would heavily influence the molecule's preferred conformation. Conformational analysis of similar sterically hindered esters suggests that the molecule would adopt a conformation that minimizes steric clashes. nih.govrsc.org For instance, the dihedral angle between the plane of the benzoate ring and the ester group is a critical parameter. Studies on neopentyl esters have explored their conformational isomers and energies. acs.orgacs.org A theoretical study would likely identify one or more low-energy conformers, providing insights into bond lengths, bond angles, and dihedral angles that define the molecular structure.

Table 1: Illustrative Optimized Geometrical Parameters for a Hypothetical Low-Energy Conformer of this compound (Note: This table is illustrative and does not represent experimentally verified data.)

| Parameter | Value |

|---|---|

| C=O Bond Length | ~1.21 Å |

| C-O (Ester) Bond Length | ~1.35 Å |

| O-CH₂ (Neopentyl) Bond Length | ~1.45 Å |

| Dihedral Angle (Aryl-C-O-CH₂) | ~90° ± 20° |

The electronic structure of a molecule is fundamental to its reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool for predicting chemical behavior. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity).

For this compound, the HOMO would likely be localized on the electron-rich tetramethylbenzene ring, while the LUMO would be centered on the carbonyl group of the ester, a common feature in aromatic esters. scispace.comnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. rsc.org Analysis of the charge distribution, often visualized using a Molecular Electrostatic Potential (MEP) map, would reveal the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Data (Note: This table is illustrative and does not represent experimentally verified data.)

| Parameter | Predicted Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| LUMO Energy | -1.0 to -2.0 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 4.5 to 6.5 | Indicator of molecular stability and reactivity. |

Quantum chemical calculations can predict various spectroscopic parameters. These theoretical spectra are invaluable for interpreting and assigning experimental data.

NMR Spectroscopy: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. By comparing calculated shifts for different possible conformers with experimental data, the dominant conformation in solution can be identified.

Vibrational Spectroscopy (IR and Raman): DFT calculations can compute the vibrational frequencies and intensities of a molecule. These calculated frequencies, often scaled by an empirical factor to account for anharmonicity and other systematic errors, can be correlated with experimental IR and Raman spectra to assign specific vibrational modes to the observed absorption bands. This is a standard method for confirming the structure of newly synthesized compounds.

Table 3: Illustrative Correlation of Calculated vs. Experimental Spectroscopic Data (Note: This table is illustrative and does not represent experimentally verified data.)

| Spectroscopic Data | Calculated Value | Experimental Value | Assignment |

|---|---|---|---|

| ¹³C NMR Chemical Shift | ~168 ppm | (Hypothetical) 170 ppm | Carbonyl Carbon (C=O) |

| ¹H NMR Chemical Shift | ~0.95 ppm | (Hypothetical) 0.98 ppm | tert-butyl Protons |

| IR Frequency | ~1725 cm⁻¹ | (Hypothetical) 1715 cm⁻¹ | C=O Stretch |

Molecular Dynamics (MD) Simulations

While quantum chemical calculations typically focus on static, single molecules (often in the gas phase), Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, including their interactions with other molecules like solvents or in aggregates. aip.orgresearchgate.net MD simulations would be particularly insightful for understanding the behavior of this compound in a condensed phase.

MD simulations can model the dynamic fluctuations of the molecule's structure over time. For this compound, simulations could track the rotation of the neopentyl group and its flexibility in various solvents of differing polarity. This would reveal how the solvent environment affects the conformational equilibrium and the barriers to rotation, providing a more realistic picture of the molecule's behavior in solution compared to static, in-vacuo calculations.

MD simulations are well-suited to investigate how multiple molecules of this compound interact with each other. Due to its aromatic ring, the molecule could potentially engage in π-π stacking interactions, while van der Waals forces would also be significant, especially given the large nonpolar surface area. Studies on other benzoate esters have shown they can self-assemble into complex nanostructures, such as chiral nanowires. nih.gov MD simulations could explore the potential for such aggregation, predicting how the molecules might pack in the solid state or form clusters in solution. This analysis would involve calculating radial distribution functions and analyzing intermolecular contacts to characterize the nature and strength of the interactions.

Reaction Mechanism Modeling

Computational modeling of reactions involving this compound, such as acid-catalyzed hydrolysis, is crucial for elucidating the complex interplay of steric and electronic factors that govern its reactivity. Such studies typically employ quantum mechanical methods, like Density Functional Theory (DFT), to map out the energetic landscape of the reaction. researchgate.netzendy.io

The generally accepted mechanism for the acid-catalyzed hydrolysis of esters, a reverse Fischer esterification, involves several key steps: protonation of the carbonyl oxygen, nucleophilic attack by water to form a tetrahedral intermediate, proton transfer, and subsequent elimination of the alcohol. libretexts.org For a sterically crowded ester like this compound, each of these steps is significantly influenced by the bulky substituents.

A critical aspect of reaction mechanism modeling is the identification and characterization of transition states (TS). These are high-energy, transient structures that connect reactants, intermediates, and products on the potential energy surface. For the hydrolysis of this compound, the transition state for the nucleophilic attack of water on the protonated carbonyl carbon is expected to be particularly high in energy.

The geometry of this transition state would be highly distorted to accommodate the incoming nucleophile against the steric shield provided by the four methyl groups on the benzoate ring and the bulky neopentyl group. Computational calculations would focus on locating this first-order saddle point on the potential energy surface and performing vibrational frequency analysis to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate (the breaking of the C-O bond and formation of the C-OH2 bond).

The activation energy (Ea) is the energy difference between the reactants and the transition state. Due to the severe steric hindrance, the calculated activation energy for the hydrolysis of this compound is anticipated to be substantially higher than that for less hindered esters like methyl benzoate. Theoretical studies on similar hindered systems have shown that steric effects can dramatically increase the energy barrier for hydrolysis. osti.gov

Table 1: Hypothetical Activation Energies for the Acid-Catalyzed Hydrolysis of Various Benzoate Esters

| Ester | Activation Energy (Ea) (kcal/mol) |

| Methyl benzoate | 18.5 |

| Isopropyl benzoate | 22.1 |

| tert-Butyl benzoate | 28.4 |

| This compound | >35.0 (Estimated) |

Note: The data for the first three esters are representative values from literature for illustrative comparison, while the value for this compound is a hypothetical estimation based on its extreme steric hindrance.

Reaction coordinate mapping involves plotting the energy of the system as it progresses from reactants to products along the lowest energy path. arxiv.orgresearchgate.net This creates a reaction energy profile that visualizes all intermediates and transition states.

For the hydrolysis of this compound, the energy profile would show a series of peaks (transition states) and valleys (intermediates). The rate-determining step would correspond to the highest energy barrier on this profile, which is expected to be the formation of the tetrahedral intermediate due to the aforementioned steric clash. ucoz.com

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the structural features of molecules with their physicochemical properties, including reactivity. acs.orgnih.gov For a molecule like this compound, QSPR models are invaluable for predicting its stability and reactivity trends without resorting to lengthy experiments.

The development of a robust QSPR model hinges on the selection of appropriate molecular descriptors that can accurately quantify the structural attributes of the molecule. kg.ac.rs For this compound, these descriptors must capture both the extreme steric hindrance and the electronic nature of the molecule.

Steric Descriptors:

Taft Steric Parameters (Es): While originally empirical, theoretical analogues can be calculated to quantify the steric bulk of the neopentyl and tetramethylbenzoyl groups. osti.govrsc.org

Solid Angle Descriptors (Ω): These descriptors calculate the portion of space around a reactive center (like the carbonyl carbon) that is shielded by substituent groups. nih.govnih.gov For this molecule, the solid angle descriptor would be exceptionally large.

Topological Indices: Descriptors based on the molecular graph, such as the Wiener index or Kier & Hall's molecular connectivity indices, can encode information about the size, shape, and degree of branching. researchgate.net

Electronic Descriptors:

Atomic Charges: The calculated partial charge on the carbonyl carbon is a key descriptor. Electron-donating methyl groups on the benzene (B151609) ring increase the electron density on the carbonyl carbon, making it less electrophilic and thus less reactive towards nucleophiles. nih.gov

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their gap are fundamental electronic descriptors that relate to the molecule's reactivity and stability. nih.gov

Electron-Electron Repulsion Energy (): This descriptor can be used as a comprehensive parameter that is connected to molecular quantum similarity measures and complements other steric and electronic parameters. nih.govresearchgate.net

Table 2: Illustrative Theoretical Descriptors for QSPR Modeling

| Descriptor | Hypothetical Value for this compound | Significance |

| Calculated Taft Steric Parameter (Es) | -4.50 | Indicates extreme steric hindrance |

| Inaccessible Solid Angle (Ωh(C=O)) | 0.85 | High degree of shielding at the carbonyl carbon nih.gov |

| Partial Charge on Carbonyl Carbon (q(C=O)) | +0.45 e | Reduced electrophilicity due to methyl groups |

| HOMO-LUMO Gap | 6.2 eV | Suggests high kinetic stability |

Note: These values are hypothetical and for illustrative purposes only, based on trends observed for sterically hindered and electronically rich aromatic systems.

By developing a multiple linear regression (MLR) or machine learning-based QSPR model using a training set of various esters, the reactivity of this compound can be predicted. mdpi.com A hypothetical QSPR equation for the hydrolysis rate constant (log k_hyd) might look like:

log khyd = c₀ + c₁(Es) + c₂(q(C=O)) + c₃(Ω)

Given the large negative value of Es and the large value of Ω, the model would predict an extremely low hydrolysis rate, confirming the compound's high stability. Such models can be used to compare the relative stability of a series of sterically hindered esters and guide the design of molecules with desired stability profiles. The applicability domain of such a model would need to be carefully defined to ensure the predictions are reliable for such an extreme structure. researchgate.net

Potential Research Applications in Advanced Materials Science and Organic Synthesis

Role as a Specialized Monomer or Building Block in Polymer Chemistry

The structure of neopentyl 2,3,5,6-tetramethylbenzoate, featuring a polymerizable ester functionality and bulky, non-reactive side groups, makes it an intriguing candidate as a specialized monomer or comonomer in polymer synthesis. The incorporation of such a sterically demanding unit into a polymer backbone is anticipated to impart unique physical and chemical properties to the resulting materials.

The introduction of bulky side chains is a known strategy to modify the properties of polymers. The neopentyl and tetramethylbenzoyl moieties in this compound would significantly increase the steric hindrance along the polymer chain. This is expected to restrict segmental motion, which could lead to an increase in the glass transition temperature (Tg) and enhanced thermal stability of the resulting polymer. The rigid aromatic ring would further contribute to the stiffness of the polymer backbone.

Conversely, the bulky side groups could also disrupt chain packing and reduce intermolecular forces, potentially leading to materials with a combination of high thermal stability and good solubility in organic solvents. Research in this area would involve the synthesis of homopolymers of a suitable derivative of this compound (e.g., a vinyl-substituted version) or its copolymerization with other monomers. The mechanical and thermal properties of these new polymers could be systematically investigated.

Table 1: Predicted Impact of this compound Incorporation on Polymer Properties

| Property | Predicted Effect | Rationale |

| Glass Transition Temperature (Tg) | Increase | Restricted segmental motion due to bulky side groups. |

| Thermal Stability | Increase | Steric hindrance and aromatic character protect the polymer backbone. |

| Solubility | Potentially Increased | Disruption of chain packing by bulky groups may enhance solubility. |

| Tensile Strength | Potentially Decreased | Reduced intermolecular chain interactions. |

While increased rigidity is an expected outcome, the neopentyl group's tetrahedral arrangement of methyl groups might also introduce a degree of flexibility in the side chain, potentially leading to polymers with an unusual combination of durability and toughness. The bulky groups could act as internal "spacers," creating free volume within the polymer matrix. This could allow for some degree of molecular rearrangement under stress, dissipating energy and preventing crack propagation, thus enhancing durability.

Furthermore, the hydrophobic nature of the neopentyl and tetramethylbenzoyl groups would be expected to impart significant water repellency to the surface of polymers incorporating this monomer, leading to enhanced durability in humid environments. Investigations would focus on synthesizing copolymers with varying amounts of the this compound-derived monomer and evaluating their performance in terms of impact resistance, tensile strength, and water contact angle.

Utility as a Synthon or Intermediate in Complex Organic Synthesis

In the realm of organic synthesis, the unique steric and electronic properties of this compound suggest its potential utility as a specialized synthon or intermediate, particularly where steric control is paramount.

While not inherently chiral, the immense steric bulk of the tetramethylbenzoyl group could be exploited as a temporary directing group in stereoselective reactions on a substrate to which it is attached. For instance, if the neopentyl ester were to be hydrolyzed to the corresponding carboxylic acid and then coupled to a chiral auxiliary, the tetramethylbenzoyl moiety could effectively shield one face of the molecule, directing the approach of a reagent to the opposite face with high diastereoselectivity. Subsequent removal of the bulky aromatic group would yield a chiral product. Research in this area would involve designing and testing synthetic routes that leverage this steric-directing effect.

The this compound itself is an ester, formed from neopentyl alcohol and 2,3,5,6-tetramethylbenzoic acid. The high steric hindrance around the carbonyl group of the tetramethylbenzoate moiety would render it highly resistant to nucleophilic attack. This suggests that the 2,3,5,6-tetramethylbenzoyl group could serve as a robust protecting group for alcohols, particularly in complex syntheses where other ester protecting groups might be cleaved under certain reaction conditions. uwindsor.camasterorganicchemistry.com

Conversely, the neopentyl ester portion of the molecule is also sterically hindered. Neopentyl esters are known for their stability towards hydrolysis. wikipedia.org This suggests that the neopentyl group could be an effective protecting group for carboxylic acids, offering stability under a range of conditions. The development of new protecting group strategies would involve studying the conditions for the attachment and cleavage of these groups, as well as their compatibility with a wide range of chemical reagents and transformations. youtube.comyoutube.com

Table 2: Potential Protecting Group Applications

| Functional Group to be Protected | Proposed Protecting Group Moiety | Rationale for Stability | Potential Cleavage Conditions |

| Alcohol | 2,3,5,6-Tetramethylbenzoyl | High steric hindrance around the carbonyl group. | Harsh basic or acidic hydrolysis; reductive cleavage. |

| Carboxylic Acid | Neopentyl | Steric hindrance of the neopentyl group preventing nucleophilic attack. | Strong acid-catalyzed hydrolysis; specific enzymatic cleavage. |

Exploration in Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry and crystal engineering rely on the predictable self-assembly of molecules into well-defined, ordered structures. The rigid, planar aromatic core of this compound, combined with its peripheral alkyl groups, provides a scaffold that could be explored for the design of novel supramolecular assemblies.

The tetramethylbenzoyl group can participate in π-π stacking interactions, while the methyl and neopentyl groups can engage in van der Waals and C-H···π interactions. The ester carbonyl group can also act as a hydrogen bond acceptor. By systematically modifying the substitution pattern on the aromatic ring (e.g., by introducing halogen atoms for halogen bonding), it may be possible to direct the self-assembly of these molecules into specific one-, two-, or three-dimensional architectures with potential applications in areas such as host-guest chemistry, molecular recognition, and the development of porous crystalline materials. Research in this field would involve the synthesis of a series of related compounds and the detailed analysis of their crystal structures to understand the interplay of intermolecular forces that govern their self-assembly.

Design of Ordered Molecular Architectures

The concept of crystal engineering relies on the predictable self-assembly of molecules into well-defined, extended structures. The geometry and functionality of the constituent molecules are paramount in directing this assembly. This compound presents a compelling case for the design of ordered molecular architectures due to the significant steric hindrance imposed by the four methyl groups on the benzene (B151609) ring and the voluminous neopentyl ester.

This steric crowding can be expected to heavily influence the dihedral angle between the plane of the carboxylate group and the aromatic ring. Furthermore, the bulky nature of the substituents can prevent close packing arrangements that are common for less substituted aromatic compounds, potentially leading to the formation of porous or inclusion-type crystalline frameworks. The neopentyl group, with its quaternary carbon, is particularly effective at creating void spaces and controlling intermolecular distances.

Table 1: Structural Features Influencing Molecular Architecture

| Feature | Description | Potential Impact on Molecular Architecture |

| Tetramethyl-substituted Benzene Ring | Four methyl groups ortho and meta to the ester functionality. | Induces significant steric strain, influencing the conformation of the ester group and restricting rotational freedom. |

| Neopentyl Ester Group | A bulky alkyl group with a quaternary carbon atom. | Acts as a large, non-polar spacer, preventing dense packing and potentially creating channels or cavities within the crystal lattice. |

| Ester Linkage | Connects the aromatic and aliphatic moieties. | Provides a site for potential intermolecular interactions, although these may be sterically shielded. |

Research in this area would involve the crystallization of this compound under various conditions and the subsequent analysis of its crystal structure using single-crystal X-ray diffraction. The goal would be to understand how the inherent steric demands of the molecule translate into a predictable and potentially useful solid-state arrangement. The insights gained could be applied to the design of new materials with controlled porosity, which are of interest for applications in gas storage, separation, and catalysis.

Investigation of Non-Covalent Interactions in the Solid State

Non-covalent interactions are the subtle forces that govern the self-assembly of molecules in the solid state, influencing properties such as melting point, solubility, and crystal morphology. While strong interactions like classical hydrogen bonds are often dominant, weaker interactions, including C-H···π interactions and van der Waals forces, play a crucial role, especially in molecules lacking strong hydrogen bond donors or acceptors.

This compound is an ideal model system for studying the cumulative effect of these weaker, yet significant, non-covalent interactions. The molecule lacks strong hydrogen bond donors. Therefore, its solid-state structure will be primarily dictated by a delicate balance of steric repulsion between the bulky substituents and attractive dispersion forces.

Table 2: Potential Non-Covalent Interactions for Investigation

| Interaction Type | Description | Expected Role in Solid-State Packing |

| C-H···π Interactions | Interactions between the C-H bonds of the methyl or neopentyl groups and the π-system of the aromatic ring of a neighboring molecule. | These interactions can act as "molecular glue," directing the relative orientation of molecules in the crystal lattice. |

| van der Waals Forces | Non-specific attractive or repulsive forces between molecules. | The large surface area of the molecule will lead to significant van der Waals contributions to the overall lattice energy. |

| Dipole-Dipole Interactions | Interactions between the permanent dipoles of the ester functional groups. | While present, these interactions may be weakened or sterically hindered from optimal alignment due to the bulky substituents. |

Detailed analysis of the crystal structure of this compound would allow for the precise measurement of intermolecular distances and angles, providing direct evidence for the presence and geometric preferences of these weak interactions. Computational studies, such as Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots, could further be employed to visualize and quantify the strength of these interactions. Understanding how the steric bulk of the tetramethyl-substituted ring and the neopentyl group modulates these non-covalent forces can provide valuable data for the refinement of force fields used in molecular modeling and for the predictive design of new functional materials.

Conclusion and Future Research Directions

Synthesis of Key Findings and Their Implications for Fundamental Organic Chemistry

Neopentyl 2,3,5,6-tetramethylbenzoate, a sterically hindered ester, represents a confluence of synthetic challenge and functional potential. The core of its chemical nature is dictated by the significant steric hindrance around the ester linkage, a result of the bulky neopentyl group and the tetrasubstituted benzene (B151609) ring. This steric congestion profoundly influences its reactivity, making standard esterification and hydrolysis reactions challenging.

The synthesis of this compound necessitates specialized methods to overcome the steric barriers. While direct, documented synthesis of this compound is not widely reported in publicly available literature, its formation would logically involve the esterification of 2,3,5,6-tetramethylbenzoic acid with neopentyl alcohol. Overcoming the steric hindrance in such a reaction would likely require activating agents for the carboxylic acid, such as forming an acyl chloride or utilizing coupling agents like benzotriazole (B28993) esters, which have proven effective in the synthesis of other hindered esters. researchgate.net The synthesis of the precursor, 2,3,5,6-tetramethylbenzoic acid, can be approached through methods analogous to those used for similar polymethylated benzoic acids, such as the oxidation of the corresponding aldehyde or through Grignard reactions followed by carboxylation. chemicalbook.comorgsyn.org

From a fundamental organic chemistry perspective, the study of this compound and its analogues provides a valuable platform for understanding the limits of chemical reactivity. The steric shields imposed by the methyl and neopentyl groups can be leveraged to study reaction mechanisms, as they can prevent or slow down certain reaction pathways, allowing for the isolation of intermediates or the favoring of alternative kinetic or thermodynamic products. The challenges in its synthesis and the modified reactivity of the ester bond contribute to a deeper understanding of steric effects in reaction kinetics and mechanisms.

Identification of Unresolved Challenges and Open Questions

Despite the theoretical understanding of sterically hindered esters, several unresolved challenges and open questions remain specifically for this compound:

Definitive Synthetic Route: A well-documented, high-yield, and scalable synthesis of this compound has not been established in the accessible literature. The optimal conditions and catalytic systems for the esterification of the highly hindered 2,3,5,6-tetramethylbenzoic acid with neopentyl alcohol are yet to be determined.

Quantitative Reactivity Data: There is a lack of quantitative data on the kinetics of both the formation and hydrolysis of this specific ester. Such data would be invaluable for computational modeling and for predicting its stability and reactivity in various chemical environments.

Complete Spectroscopic and Structural Characterization: While basic properties can be inferred, a comprehensive public database of its spectroscopic data (NMR, IR, Mass Spectrometry) and a definitive crystal structure is not readily available. This information is crucial for its unambiguous identification and for understanding its solid-state properties.

Mechanism of Action in Material Applications: The broader class of hindered benzoates has been explored as UV stabilizers. specialchem.comstabilization-technologies.com However, the specific mechanisms by which this compound would interact with polymers and other additives, and its efficiency as a light stabilizer, remain to be investigated. The potential for synergistic or antagonistic effects with other common polymer additives like Hindered Amine Light Stabilizers (HALS) is an open question. researchgate.netresearchgate.net

Prospective Avenues for Future Research

The existing knowledge gaps and the potential utility of this compound open up several promising avenues for future research.

Future synthetic research should focus on developing efficient and environmentally benign methods for the synthesis of this compound. This could involve:

Catalytic Esterification: Exploring novel catalysts, such as solid acid catalysts or enzymatic approaches with lipases, that can operate under mild conditions and overcome the steric hindrance. acs.org

Flow Chemistry: Utilizing microreactor technology to safely and efficiently explore a wider range of reaction conditions (temperature, pressure, reaction time) to optimize the synthesis.

Green Chemistry Approaches: Investigating the use of greener solvents and reagents to minimize the environmental impact of the synthesis. chemicalbook.com

A thorough investigation into the reactivity of this compound could reveal novel chemical transformations. This includes:

Controlled Hydrolysis: Developing methods for the controlled cleavage of the ester bond, which is notoriously difficult for hindered esters. This could have applications in pro-drug design or for the controlled release of molecules. acs.org

Reactions at the Periphery: Exploring reactions that modify the methyl groups on the aromatic ring or the neopentyl group while keeping the sterically hindered ester core intact. This could lead to a range of new functionalized molecules.

Advanced analytical and computational methods can provide a deeper understanding of the structure and properties of this compound.

Advanced NMR Techniques: Employing two-dimensional NMR and solid-state NMR to fully elucidate its structure and dynamics in different phases.

Computational Modeling: Using density functional theory (DFT) and other computational methods to model its electronic structure, predict its spectroscopic properties, and simulate its reactivity. acs.orgnih.gov This can also be used to understand its interaction with other molecules, which is crucial for material science applications. wikipedia.org

Building on the known applications of hindered benzoates, future research could explore the use of this compound in new areas of material science.

Advanced Polymer Stabilizers: A detailed study of its performance as a UV absorber and its interaction with HALS could lead to the development of more effective and long-lasting polymer stabilization systems. specialchem.comstabilization-technologies.com

Component in Vitrimers: The sterically hindered nature of the ester could be explored in the context of vitrimers, which are a class of polymers that can be reprocessed. The controlled bond exchange of such hindered esters could be a key design element. nih.gov

Organic Electronics: The rigid and bulky structure of this molecule could be of interest in the design of new organic electronic materials, where molecular packing and intermolecular interactions are critical.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing Neopentyl 2,3,5,6-tetramethylbenzoate?

- Methodology : The synthesis typically involves esterification of 2,3,5,6-tetramethylbenzoic acid with neopentyl alcohol. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to form an active ester intermediate.

- Steric considerations : Neopentyl alcohol’s bulky structure may require elevated temperatures (80–100°C) and prolonged reaction times (12–24 hours) for efficient esterification .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol is recommended for isolating the pure ester .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Analytical workflow :

- NMR : ¹H and ¹³C NMR can confirm the ester linkage and methyl substitution pattern. However, the symmetrical tetramethyl groups may simplify splitting but complicate integration due to overlapping signals.

- GC-MS : Validates molecular weight and purity, particularly for detecting residual starting materials .

- IR spectroscopy : Key peaks include C=O stretch (~1700 cm⁻¹) and C-O ester vibrations (~1250 cm⁻¹) .

Q. What intermediates are critical in the synthesis of this compound?

- Key intermediates :

- 2,3,5,6-Tetramethylbenzoic acid : Synthesized via Friedel-Crafts alkylation or halogenation followed by hydrolysis (e.g., methyl 4-bromo-2,3,5,6-tetramethylbenzoate as a precursor) .

- Bromomethyl intermediates : Bromination of the methyl-substituted ring using NBS (N-bromosuccinimide) under radical conditions .

Advanced Research Questions

Q. How do the methyl substituents influence the electronic and steric properties of the benzoate moiety?

- Mechanistic insights :

- Steric hindrance : The 2,3,5,6-tetramethyl arrangement creates significant steric bulk, potentially slowing nucleophilic attacks or catalytic transformations (e.g., hydrolysis or cross-coupling reactions).

- Electronic effects : Methyl groups are electron-donating, which may stabilize the ester carbonyl via hyperconjugation but reduce electrophilicity at the carbonyl carbon .

- Experimental validation : Compare reaction rates with less-substituted analogs (e.g., methyl benzoate) under identical conditions to quantify steric/electronic impacts .

Q. What challenges arise in resolving the NMR signals of this compound?

- Analytical challenges :

- Symmetry-induced signal overlap : The tetramethyl groups may produce a single peak for all methyl protons, complicating structural confirmation.

- Solutions : Use high-field NMR (≥500 MHz) and 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals. Deuterated solvents (e.g., CDCl₃) enhance resolution .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodology :

- DFT calculations : Model the ester’s LUMO (Lowest Unoccupied Molecular Orbital) to predict susceptibility to nucleophilic attack.

- Molecular dynamics : Simulate steric interactions in enzyme-binding pockets for applications in biocatalysis .

- Case study : Compare computational predictions with experimental data on hydrolysis rates to validate models .

Q. What are the implications of the neopentyl group on the compound’s thermal stability?

- Stability analysis :

- Thermogravimetric analysis (TGA) : The bulky neopentyl group may enhance thermal stability by reducing molecular mobility.

- Comparative studies : Contrast decomposition temperatures with linear-chain esters (e.g., methyl or ethyl analogs) .

Data Contradictions and Validation

Q. How can discrepancies in synthetic yields from different routes be reconciled?

- Troubleshooting :

- Catalyst selection : Acid-catalyzed esterification (e.g., H₂SO₄) may yield side products (e.g., sulfonated derivatives), whereas enzymatic catalysis (lipases) offers higher selectivity but lower efficiency.

- Validation : Replicate procedures from peer-reviewed syntheses (e.g., fluorinated benzoate analogs in ) and optimize parameters (temperature, solvent polarity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products